molecular formula C7H13N3O B13180655 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol

2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13180655
M. Wt: 155.20 g/mol
InChI Key: ZQYGRFMWFDVGBV-UHFFFAOYSA-N
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Description

2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of ethylhydrazine with ethyl acetoacetate to form 3-amino-5-ethyl-1H-pyrazole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)acetaldehyde.

    Reduction: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethanamine.

    Substitution: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethyl chloride or bromide.

Scientific Research Applications

2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-ethyl-1H-pyrazole: Lacks the ethan-1-ol moiety, making it less versatile in chemical reactions.

    2-(3-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.

    2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol: Contains a methyl group instead of an ethyl group, which can influence its chemical and biological properties.

Uniqueness

2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring, which allows for a wide range of chemical modifications and potential biological activities. The ethyl group also contributes to its distinct properties compared to similar compounds .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(3-amino-5-ethylpyrazol-1-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-2-6-5-7(8)9-10(6)3-4-11/h5,11H,2-4H2,1H3,(H2,8,9)

InChI Key

ZQYGRFMWFDVGBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1CCO)N

Origin of Product

United States

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